

Quinoline-5-carbohydrazide: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Quinoline-5-carbohydrazide*

Cat. No.: *B1386184*

[Get Quote](#)

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its privileged scaffold that is present in a multitude of natural and synthetic bioactive compounds.^[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.^{[2][3]} This guide focuses on a specific, highly versatile derivative: **Quinoline-5-carbohydrazide**. This molecule serves as a critical intermediate, a building block for a diverse array of more complex molecules with significant therapeutic potential.^[4] The introduction of the carbohydrazide moiety at the 5-position of the quinoline nucleus opens up a wealth of synthetic possibilities, allowing for the facile generation of hydrazones, amides, and other derivatives, thereby enabling extensive structure-activity relationship (SAR) studies.^[1] This technical guide provides an in-depth exploration of the core chemical properties of **Quinoline-5-carbohydrazide**, offering a practical resource for researchers and professionals engaged in drug discovery and development.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental physicochemical properties of a lead compound is paramount for its successful development. These properties govern its solubility, stability, and

suitability for various experimental and formulation processes.

Property	Value	Source(s)
CAS Number	96541-83-2	[5][6]
Molecular Formula	C ₁₀ H ₉ N ₃ O	[5]
Molecular Weight	187.20 g/mol	[5]
Appearance	Light brown to off-white solid	[4]
Melting Point	Data not available. Expected to be a solid with a relatively high melting point, characteristic of aromatic hydrazides.	
Solubility	Sparingly soluble in cold water, but miscible with hot water. Readily soluble in many organic solvents at ambient temperature.	[2]
Storage Conditions	Store at 0-8 °C in a tightly sealed container.	[4]

Structural Elucidation:

The structure of **Quinoline-5-carbohydrazide** combines the rigid, aromatic quinoline core with the reactive hydrazide functional group. This unique combination dictates its chemical behavior and potential for derivatization.

Caption: Chemical structure of **Quinoline-5-carbohydrazide**.

Synthesis and Reaction Chemistry

The synthesis of **Quinoline-5-carbohydrazide** is typically achieved through the reaction of a quinoline-5-carboxylic acid derivative with hydrazine hydrate. A common and effective method

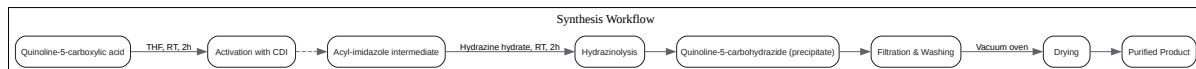
involves the activation of the carboxylic acid, for example, with 1,1'-carbonyldiimidazole (CDI), followed by nucleophilic attack by hydrazine.

Experimental Protocol: Synthesis of Quinoline-5-carbohydrazide[5]

This protocol outlines a reliable method for the laboratory-scale synthesis of **Quinoline-5-carbohydrazide**.

Materials:

- Quinoline-5-carboxylic acid
- 1,1'-Carbonyldiimidazole (CDI)
- Hydrazine hydrate (80% in water)
- Tetrahydrofuran (THF), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Filtration apparatus (Büchner funnel, filter paper)
- Vacuum oven


Procedure:

- Activation of Carboxylic Acid: In a clean, dry round-bottom flask, dissolve quinoline-5-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (1.1 eq) in anhydrous tetrahydrofuran.
- Stir the solution at room temperature for 2 hours. The progress of the activation can be monitored by thin-layer chromatography (TLC).
- Hydrazinolysis: To the activated carboxylic acid solution, add hydrazine hydrate (2.0 eq, 80% in water) dropwise while stirring.

- Continue stirring the reaction mixture at room temperature for an additional 2 hours.
- Isolation and Purification: A solid precipitate of **Quinoline-5-carbohydrazide** will form. Collect the solid by vacuum filtration using a Büchner funnel.
- Wash the collected solid with a small amount of cold THF to remove any unreacted starting materials.
- Dry the purified product in a vacuum oven to a constant weight. The expected product is a grey solid.[5]

Causality in Experimental Design:

- Anhydrous THF: The use of anhydrous THF is crucial during the activation step to prevent premature hydrolysis of the highly reactive acyl-imidazole intermediate.
- Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is used to ensure the complete conversion of the activated carboxylic acid to the desired hydrazide and to minimize the formation of dimeric side products.
- Room Temperature Reaction: The reaction is conducted at room temperature to avoid potential side reactions and decomposition of the product.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Quinoline-5-carbohydrazide**.

Spectral Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **Quinoline-5-carbohydrazide**.

Technique	Expected Characteristics
¹ H NMR	Aromatic protons of the quinoline ring will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The NH and NH ₂ protons of the hydrazide moiety will appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³ C NMR	Aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm range. The carbonyl carbon of the hydrazide group will appear as a characteristic downfield signal, typically in the δ 160-170 ppm region.
IR Spectroscopy	The spectrum will show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm ⁻¹), the C=O stretching of the amide (around 1640-1680 cm ⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (around 1500-1600 cm ⁻¹).
Mass Spectrometry	The mass spectrum will show a prominent molecular ion peak (M ⁺) or a protonated molecular ion peak ([M+H] ⁺) corresponding to the molecular weight of the compound (187.20 g/mol). A reported experimental value is m/z 188.1 [M+1] ⁺ . ^[5]

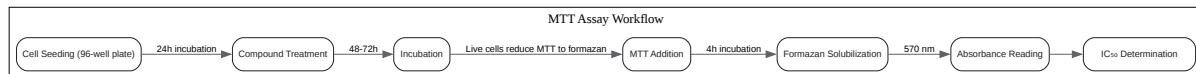
Biological Activities and Therapeutic Potential

The true value of **Quinoline-5-carbohydrazide** lies in its role as a precursor to a wide array of biologically active molecules. The hydrazide functional group is a versatile handle for the synthesis of hydrazones, which have shown significant promise as anticancer and antimicrobial agents.

Anticancer Activity

Quinoline-hydrazone derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines.^[1] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.^[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.


Materials:

- Human cancer cell lines (e.g., MCF-7, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well microtiter plates
- Test compound (**Quinoline-5-carbohydrazide** derivative) dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

[Click to download full resolution via product page](#)

Caption: MTT assay workflow for assessing anticancer activity.

Antimicrobial Activity

Quinoline derivatives are also known for their broad-spectrum antimicrobial properties. The synthetic flexibility of **Quinoline-5-carbohydrazide** allows for the creation of derivatives that can target various bacterial and fungal pathogens.

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
- 96-well microtiter plates
- Test compound (**Quinoline-5-carbohydrazide** derivative) dissolved in a suitable solvent
- Standard antibiotic/antifungal agent (positive control)
- Incubator

Procedure:

- Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.
- Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.
- Inoculation: Add the microbial inoculum to each well.
- Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Safety and Handling

As a chemical intermediate, **Quinoline-5-carbohydrazide** should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds such as quinoline and carbohydrazide can provide guidance.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[\[7\]](#)
- Handling: Avoid inhalation of dust and contact with skin and eyes.[\[7\]](#) Handle in a well-ventilated area or in a fume hood.[\[8\]](#)
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[\[4\]](#) Keep the container tightly closed.[\[4\]](#)
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[\[9\]](#)

Hazard Identification (inferred from related compounds):

- May be harmful if swallowed or in contact with skin.[\[10\]](#)

- May cause skin and eye irritation.[[10](#)]
- The quinoline moiety is a known hazardous substance.[[7](#)]

Conclusion

Quinoline-5-carbohydrazide is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of the carbohydrazide group make it an ideal starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, serving as a foundational resource for scientists and researchers dedicated to advancing medicinal chemistry. The detailed experimental protocols included herein are intended to facilitate the practical application of this compound in the laboratory, thereby accelerating the discovery of new and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [[mdpi.com](#)]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [[pubs.rsc.org](#)]
- 3. [ijfmr.com](#) [[ijfmr.com](#)]
- 4. [researchgate.net](#) [[researchgate.net](#)]
- 5. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - [chemicalbook](#) [[chemicalbook.com](#)]
- 6. 96541-83-2 Cas No. | Quinoline-5-carbohydrazide | Matrix Scientific [[matrixscientific.com](#)]
- 7. [cdhfinechemical.com](#) [[cdhfinechemical.com](#)]
- 8. [aksci.com](#) [[aksci.com](#)]

- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Quinoline-5-carbohydrazide: A Comprehensive Technical Guide for Drug Discovery and Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1386184#quinoline-5-carbohydrazide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com